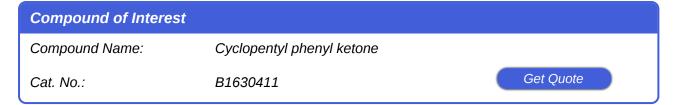


What are the physical properties of Cyclopentyl phenyl ketone

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Cyclopentyl Phenyl Ketone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl phenyl ketone, also known by its IUPAC name cyclopentyl(phenyl)methanone and CAS number 5422-88-8, is a versatile organic compound with significant applications in synthetic chemistry.[1][2][3] Structurally, it is a cycloalkyl aryl ketone, featuring a cyclopentyl ring and a phenyl group bonded to a central carbonyl group.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor for ketamine.[1][4][5] This guide provides an in-depth overview of its physical properties, experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

Cyclopentyl phenyl ketone is typically a colorless to light yellow liquid with a characteristic aromatic odor.[1][3][6] It is generally stable under standard conditions but can be sensitive to strong acids or bases.[1]

Quantitative Physical Properties



The key physical properties of **cyclopentyl phenyl ketone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C12H14O	[1][2][4][6][7][8]
Molecular Weight	174.24 g/mol	[1][2][6][7][8]
Appearance	Colorless to light yellow liquid	[1][3][6]
Boiling Point	159 °C at 27 mmHg136-140 °C at 16 mmHg	[1][9][10][11]
Density	1.036 g/cm ³	[9][11]
Specific Gravity	1.05 (20/20)	[1]
Refractive Index	1.54 - 1.549	[1][9][10]
Flash Point	>110 °C	[9][10][11]
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.	[1]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **Cyclopentyl Phenyl Ketone** are outlined below. These protocols are standard methodologies in organic chemistry for compound characterization.

Determination of Boiling Point

The boiling point of **Cyclopentyl phenyl ketone** is determined at reduced pressure to prevent decomposition at higher temperatures.

Methodology: Vacuum Distillation

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a
distillation head with a thermometer, a condenser, and a receiving flask. The entire system is



connected to a vacuum pump with a manometer to monitor the pressure.

- Sample Preparation: A sample of Cyclopentyl phenyl ketone is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Procedure: The system is evacuated to the desired pressure (e.g., 16 or 27 mmHg). The
 flask is then heated gently. The temperature at which the liquid boils and the vapor
 condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density and Specific Gravity

Methodology: Pycnometer Method

- Apparatus: A pycnometer, a small glass flask with a precise volume, is used.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated from the density of water at that temperature.
 - The pycnometer is emptied, dried, and filled with **Cyclopentyl phenyl ketone**. It is then weighed to determine the mass of the ketone.
 - The density is calculated by dividing the mass of the ketone by the volume of the pycnometer.
 - Specific gravity is determined by dividing the density of the substance by the density of a reference substance (usually water at the same temperature).

Determination of Refractive Index

Methodology: Abbe Refractometer

 Apparatus: An Abbe refractometer is used, which measures the refractive index by measuring the critical angle of total reflection.



Procedure:

- The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- A few drops of **Cyclopentyl phenyl ketone** are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.
- The control knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Confirmation of Chemical Structure

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

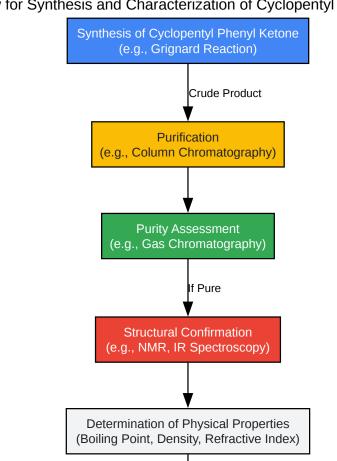
¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of **Cyclopentyl phenyl ketone**.

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.
- Data Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the cyclopentyl and phenyl groups and the carbonyl carbon, consistent with the expected structure.[12]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Cyclopentyl phenyl ketone**.





Workflow for Synthesis and Characterization of Cyclopentyl Phenyl Ketone

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Characterized Cyclopentyl Phenyl Ketone

Caption: Logical workflow for the synthesis and characterization of Cyclopentyl phenyl ketone.



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